molecular formula C22H33N3O2 B7187056 N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-phenylcyclohexane-1-carboxamide

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-phenylcyclohexane-1-carboxamide

Cat. No.: B7187056
M. Wt: 371.5 g/mol
InChI Key: AFIFTFRQGOGMIZ-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-phenylcyclohexane-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-24(2)21(26)16-25-14-12-20(13-15-25)23-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-7,18-20H,8-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIFTFRQGOGMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC(CC1)NC(=O)C2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-phenylcyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine and suitable activating agents.

    Attachment of the phenylcyclohexane moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-phenylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated derivatives at the dimethylamino group.

Scientific Research Applications

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-phenylcyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-phenylcyclohexane-1-carboxamide: shares similarities with other piperidine-based compounds, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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